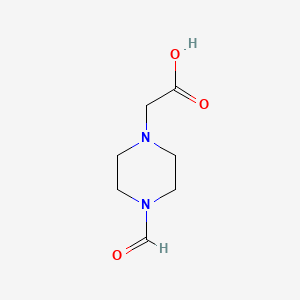

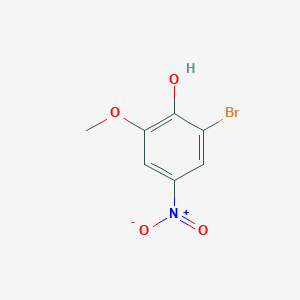

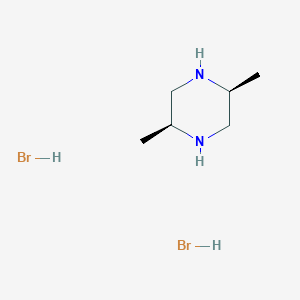

![molecular formula C8H13N3 B1400942 (Propan-2-yl)[(pyrimidin-5-yl)methyl]amine CAS No. 1100954-25-3](/img/structure/B1400942.png)

(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine

説明

“(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine” is a chemical compound with the molecular weight of 150.22 . It has been studied for its potential applications in drug design against chronic myelogenous leukemia (CML) .

Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been studied using various methods . For example, a study on a related compound showed that the LP (1) N16 to π* (C17-N19) has the highest stabilization energy at 53.86 kcal/mol .

科学的研究の応用

Applications in Analytical Techniques and Carcinogenicity Studies

The heterocyclic aromatic amine, PhIP, has been extensively studied for its carcinogenic effects in various biological models. It is formed during the cooking process of meats and has been implicated in the development of cancers. The analytical detection and quantification of PhIP and its metabolites in biological matrices and foodstuffs are crucial for understanding its biological effects and exposure levels. Liquid chromatography coupled with mass spectrometry is the preferred method for sensitive and selective analysis, reaching lower quantification levels in the sub pg/mL range (Teunissen et al., 2010).

Role in Breast Cancer Research

Dietary factors, specifically food-derived heterocyclic amines like PhIP, have been shown to influence the incidence of mammary gland cancer. Experimental and epidemiological evidence suggests that PhIP, among the most prevalent heterocyclic amines in cooked meats, could be etiologic agents in human breast cancer. The chronic administration of PhIP in diets has been demonstrated to cause mammary gland cancer in rodent models, highlighting the need for further research into dietary factors and cancer incidence (Snyderwine, 1994).

Importance in Medicinal Chemistry

The pyranopyrimidine core is significant in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research into the development of synthetic pathways for pyranopyrimidine scaffolds using hybrid catalysts has been highlighted for its potential in developing lead molecules for therapeutic applications. This underscores the versatility and applicability of pyrimidine derivatives in drug discovery and development (Parmar, Vala, & Patel, 2023).

Involvement in Food Flavor and Quality

Branched aldehydes, derived from amino acids including pyrimidine derivatives, play a significant role in flavor formation in both fermented and non-fermented food products. Understanding the metabolic pathways leading to the formation of these flavor compounds is essential for controlling their levels in food, thereby affecting food quality and consumer acceptance (Smit, Engels, & Smit, 2009).

将来の方向性

The future directions for the study of “(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine” and similar compounds are promising. They continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . For example, some compounds show potential as novel anti-fibrotic drugs .

作用機序

Target of Action

Pyrimidinamine derivatives, which this compound is a part of, are known to have a broad range of targets due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (16524) and its physical form (liquid) suggest that it may have good bioavailability .

生化学分析

Biochemical Properties

(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . By inhibiting this enzyme, this compound can potentially reduce collagen production, making it a candidate for anti-fibrotic therapies. Additionally, it interacts with various proteins involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In hepatic stellate cells, this compound has been shown to inhibit collagen production, thereby reducing fibrosis . It also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in extracellular matrix production and degradation, influencing cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and reducing collagen synthesis . Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and function. For instance, this compound may inhibit or activate specific signaling pathways, resulting in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods. In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of collagen production and changes in gene expression . In in vivo studies, the compound’s stability and degradation can influence its efficacy and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit collagen production without causing significant adverse effects. At higher doses, toxic effects may be observed, including liver and kidney damage . The threshold for these effects depends on the specific animal model and experimental conditions, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy and safety, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues can influence its therapeutic effects and potential side effects, as well as its accumulation in specific organs or compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

特性

IUPAC Name |

N-(pyrimidin-5-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7(2)11-5-8-3-9-6-10-4-8/h3-4,6-7,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXWVIWRCWDGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

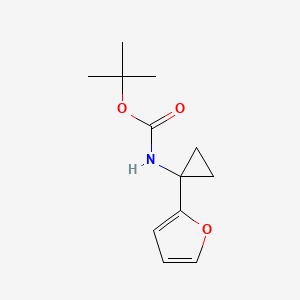

![[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid](/img/structure/B1400862.png)

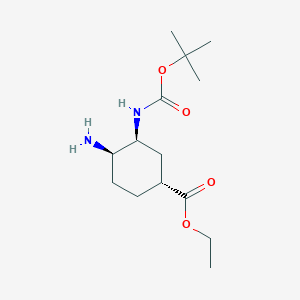

![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)

![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)